4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Overview
Description
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C14H9ClI2O2 It is characterized by the presence of a chlorobenzyl group and two iodine atoms attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 3,5-diiodosalicylaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through an etherification reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Reduction Reactions: Products include alcohols derived from the reduction of the aldehyde group.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde depends on its interaction with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]benzoic acid
- 4-[(4-Chlorobenzyl)oxy]-3,4′-dichloroazobenzene
- 4-[(4-Chlorobenzyl)oxy)quinoline
Uniqueness
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific applications in research and industry.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3,5-diiodobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClI2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKFIZBQZTWGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClI2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228540 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-14-1 | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384857-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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